molecular formula C16H12N2O3S2 B12691850 ethyl 14-methyl-16-oxo-8,12-dithia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaene-13-carboxylate CAS No. 159852-69-4

ethyl 14-methyl-16-oxo-8,12-dithia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaene-13-carboxylate

Cat. No.: B12691850
CAS No.: 159852-69-4
M. Wt: 344.4 g/mol
InChI Key: LUKOMMUFCIOFLK-UHFFFAOYSA-N
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Description

Ethyl 14-methyl-16-oxo-8,12-dithia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaene-13-carboxylate is a complex organic compound with a unique tetracyclic structure. This compound is characterized by the presence of multiple heteroatoms, including sulfur and nitrogen, which contribute to its distinctive chemical properties. The compound’s structure includes a combination of fused rings and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of ethyl 14-methyl-16-oxo-8,12-dithia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaene-13-carboxylate involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the core tetracyclic structure, followed by the introduction of functional groups through various chemical reactions. Industrial production methods may involve the use of advanced techniques such as catalytic processes and high-pressure reactions to achieve high yields and purity.

Chemical Reactions Analysis

Ethyl 14-methyl-16-oxo-8,12-dithia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaene-13-carboxylate undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups present in the compound.

Scientific Research Applications

This compound has a wide range of scientific research applications due to its unique structure and chemical properties. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may serve as a potential lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors. In industry, it can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 14-methyl-16-oxo-8,12-dithia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaene-13-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action may include inhibition or activation of specific enzymes, modulation of receptor signaling, and alteration of cellular processes.

Comparison with Similar Compounds

Ethyl 14-methyl-16-oxo-8,12-dithia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaene-13-carboxylate can be compared with other similar compounds that possess tetracyclic structures and multiple heteroatoms. Some of these similar compounds include 2-ethylhexyl 10-ethyl-4,4-dimethyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate . The uniqueness of this compound lies in its specific arrangement of rings and functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

159852-69-4

Molecular Formula

C16H12N2O3S2

Molecular Weight

344.4 g/mol

IUPAC Name

ethyl 14-methyl-16-oxo-8,12-dithia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaene-13-carboxylate

InChI

InChI=1S/C16H12N2O3S2/c1-3-21-15(20)12-8(2)11-13(23-12)17-16-18(14(11)19)9-6-4-5-7-10(9)22-16/h4-7H,3H2,1-2H3

InChI Key

LUKOMMUFCIOFLK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C3N(C2=O)C4=CC=CC=C4S3)C

Origin of Product

United States

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